

Synthesis protocol for 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea

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Compound of Interest

Compound Name: 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea

CAS No.: 1094370-91-8

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Application Note: Scalable Synthesis and Characterization of Covalent Probe **3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea**

Part 1: Executive Summary & Scientific Rationale

Target Molecule: **3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea** Primary Application: Activity-Based Protein Profiling (ABPP), Covalent Fragment Screening.

This Application Note details the synthesis of **3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea**, a bifunctional chemical probe designed for cysteine-targeted covalent modification. The molecule features two distinct functional domains:[1]

- The Warhead (Chloroacetyl Urea): An electrophilic moiety that reacts irreversibly with nucleophilic cysteine residues (via S_N2 mechanism) in protein active sites.
- The Reporter Handle (Ethynyl/Alkyne): A bio-orthogonal handle allowing for subsequent "click chemistry" (CuAAC) conjugation with fluorescent tags or biotin for target enrichment and visualization.

Synthetic Strategy: Unlike standard urea syntheses (which typically employ isocyanates or carbodiimides to link two amines), this protocol specifically targets an

-acyl urea. The most robust and atom-economical route involves the reaction of 3-ethynylaniline with 2-chloroacetyl isocyanate.

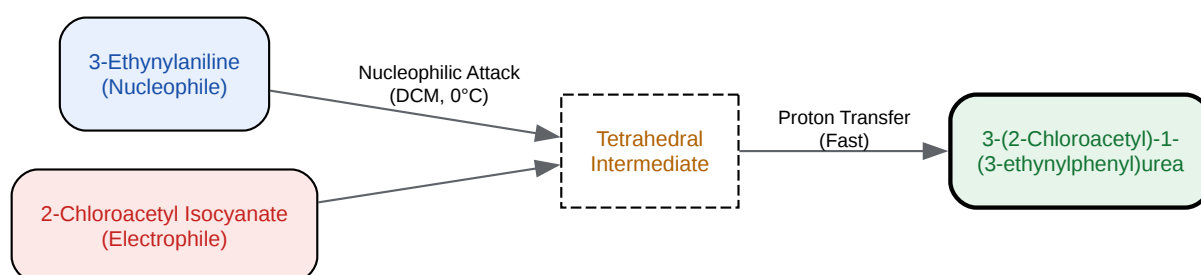
Note: Direct reaction of 3-ethynylaniline with chloroacetyl chloride yields an amide (chloroacetamide), not the desired acyl urea. The distinction is critical for the reactivity profile of the warhead.

Part 2: Reaction Mechanism & Design

The synthesis relies on the nucleophilic addition of the aniline nitrogen to the highly electrophilic isocyanate carbon of the acyl isocyanate species.

Key Mechanistic Features:

- **Electrophilicity:** The carbonyl group adjacent to the isocyanate () withdraws electron density, making the isocyanate carbon significantly more electrophilic than in alkyl isocyanates.
- **Thermodynamics:** The reaction is highly exothermic and irreversible, driven by the formation of the stable urea linkage.
- **Regioselectivity:** The aniline attacks the isocyanate carbon, not the acyl carbonyl, preserving the chloroacetyl moiety.



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Figure 1: Reaction pathway for the synthesis of the N-acyl urea scaffold.

Part 3: Detailed Experimental Protocol

Materials & Equipment

- Reagents:
 - 3-Ethynylaniline (CAS: 54060-30-9, >98% purity).
 - 2-Chloroacetyl isocyanate (CAS: 4461-30-7). Note: If unavailable, see "Alternative In-Situ Method" below.
 - Dichloromethane (DCM), anhydrous.
 - Hexanes (for precipitation).[2]
- Equipment:
 - Schlenk line or Nitrogen manifold.
 - Oven-dried glassware (50 mL Round Bottom Flask).
 - Magnetic stirrer and ice bath.

Method A: Direct Isocyanate Addition (Standard Protocol)

Step 1: Preparation of Nucleophile Solution

- In a 50 mL oven-dried round bottom flask equipped with a magnetic stir bar, dissolve 3-ethynylaniline (1.0 eq, 585 mg, 5.0 mmol) in anhydrous DCM (15 mL).
- Purge the flask with nitrogen and cool the solution to 0°C using an ice/water bath.

Step 2: Addition of Electrophile

- Load 2-chloroacetyl isocyanate (1.1 eq, 657 mg, 5.5 mmol) into a dry syringe.

- Add the isocyanate dropwise to the stirring aniline solution over 10 minutes.
 - Observation: A white precipitate often begins to form immediately. This is the desired acyl urea product, which is less soluble in DCM than the starting materials.
- Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).
- Stir for 2 hours.

Step 3: Workup and Purification

- Filtration: If a heavy precipitate has formed, filter the solid using a sintered glass funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL) to remove unreacted isocyanate.
- Precipitation (if no solid forms): If the product remains soluble, concentrate the reaction mixture to ~1/3 volume under reduced pressure, then slowly add Hexanes (20 mL) with vigorous stirring to induce precipitation.
- Drying: Dry the white solid under high vacuum for 4 hours to remove trace solvents.

Yield Expectation: 85-95% Appearance: White to off-white crystalline solid.

Method B: In-Situ Isocyanate Generation (Alternative)

Use this method if commercial 2-chloroacetyl isocyanate is degraded or unavailable.

- Suspend 2-chloroacetamide (1.0 eq) in anhydrous DCM.
- Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by reflux for 2-3 hours.
 - Mechanism:^[1]^[3]^[4]^[5]^[6] Oxalyl chloride dehydrates the primary amide to the acyl isocyanate, releasing HCl and CO/CO₂ gases.
- Cool the mixture to 0°C.
- Add 3-ethynylaniline (0.9 eq) dissolved in DCM dropwise.
- Proceed with workup as described in Method A.

Part 4: Characterization & QC

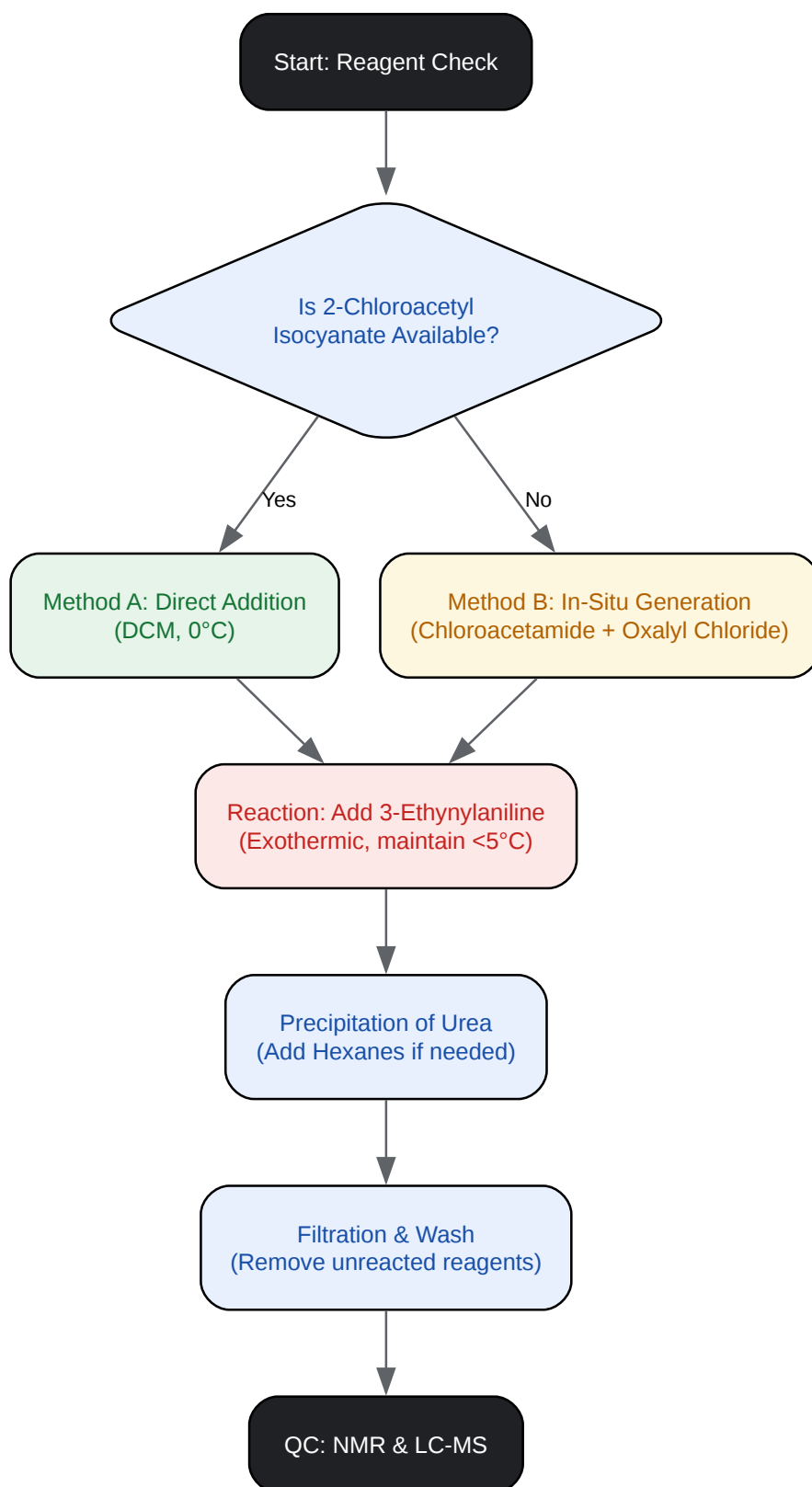
The following data confirms the structure and purity of the synthesized probe.

Table 1: Analytical Specifications

Technique	Parameter	Expected Signal / Observation	Interpretation
1H NMR	10.5 - 11.0 ppm	Broad Singlet (1H)	Urea NH (adjacent to carbonyls, highly deshielded)
1H NMR	9.0 - 9.5 ppm	Broad Singlet (1H)	Urea NH (adjacent to phenyl ring)
1H NMR	7.2 - 7.8 ppm	Multiplet (4H)	Aromatic protons (3-substituted pattern)
1H NMR	4.3 - 4.5 ppm	Singlet (2H)	(Chloroacetyl methylene)
1H NMR	4.1 - 4.2 ppm	Singlet (1H)	(Alkyne proton)
LC-MS	ESI (+)		Consistent with Formula
Reactivity	GSH Assay	Adduct formation	Incubate with Glutathione; observe mass shift (+307 Da) via LC-MS.[7]

Part 5: Workflow Visualization

The following diagram outlines the critical decision points and process flow for the synthesis.



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Figure 2: Operational workflow including contingency for reagent availability.

Part 6: Safety & Handling

- **Isocyanates:** 2-Chloroacetyl isocyanate is a potent lachrymator and respiratory sensitizer. All operations must be performed in a functioning fume hood.
- **Alkylating Agents:** The product contains a chloroacetyl group, which is a designed alkylating agent. Treat the final solid as a potential mutagen/carcinogen. Wear double nitrile gloves.
- **Waste Disposal:** Quench unreacted isocyanates with methanol before disposal. Dispose of halogenated organic waste in designated containers.

References

- **Acyl Urea Synthesis Methodology**
 - Deng, G., et al. (2021).[2] "Approaches for the synthesis of N-acylureas." ResearchGate. [8]
 - Context: Validates the reaction of acyl isocyanates with amines as the standard route for N-acyl urea form
- **In-Situ Isocyanate Generation**
 - Speziale, A. J., & Smith, L. R. (1962). "Reaction of Oxalyl Chloride with Amides. Preparation of Acyl Isocyanates." Journal of Organic Chemistry.
 - Context: Provides the foundational protocol for generating acyl isocyanates from amides using oxalyl chloride (Method B).
- **Covalent Warhead Design (Chloroacetyl Ureas)**
 - Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry.
 - Context: Discusses the reactivity and application of chloroacetamide and urea-based electrophiles in cysteine targeting.
- **ABPP & Click Chemistry Handles**

- Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." *Chemistry & Biology*.
- Context: Establishes the utility of the ethynyl (alkyne)

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